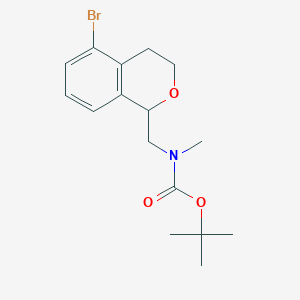

tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate

CAS No.:

Cat. No.: VC17187782

Molecular Formula: C16H22BrNO3

Molecular Weight: 356.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H22BrNO3 |

|---|---|

| Molecular Weight | 356.25 g/mol |

| IUPAC Name | tert-butyl N-[(5-bromo-3,4-dihydro-1H-isochromen-1-yl)methyl]-N-methylcarbamate |

| Standard InChI | InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18(4)10-14-12-6-5-7-13(17)11(12)8-9-20-14/h5-7,14H,8-10H2,1-4H3 |

| Standard InChI Key | HYIJIJLCAWWEKC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)CC1C2=C(CCO1)C(=CC=C2)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three key components:

-

Isochroman Core: A benzopyran-derived heterocycle with an oxygen atom at position 1. The bromine substituent at position 5 introduces steric and electronic effects, influencing reactivity .

-

Methyl-Carbamate Group: A carbamate () linkage with a methyl group attached to the nitrogen, providing stability against hydrolysis.

-

tert-Butyl Protecting Group: The tert-butyloxycarbonyl (Boc) group shields the carbamate’s amine, enabling selective deprotection under acidic conditions .

The IUPAC name reflects this arrangement: tert-butyl [methyl(5-bromoisochroman-1-ylmethyl)carbamate].

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 356.26 g/mol | |

| Purity | >95% | |

| Boiling Point | Not reported | – |

| Solubility (Water) | Low (estimated <1 mg/mL) | |

| LogP (Partition Coefficient) | ~3.5 (predicted) |

The bromine atom enhances lipophilicity, while the carbamate group introduces polarity, balancing solubility in organic solvents .

Synthesis and Manufacturing

Reaction Optimization

Key parameters for high yield:

-

Catalyst: Zinc chloride or similar Lewis acids facilitate carbamate bond formation .

-

Temperature: 100–180°C, balancing reaction rate and decomposition .

-

Pressure: 2757–2689 kPa (400–390 psi) to maintain liquid-phase reactants .

Applications in Research

Pharmaceutical Intermediates

The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling, enabling attachment of aryl or heteroaryl groups. This is critical in designing kinase inhibitors or protease modulators . For example, tert-butyl carbamates are precursors in covalent tyrosine phosphatase probes .

Material Science

The tert-butyl group enhances thermal stability, making the compound suitable for high-temperature polymer synthesis. Its bromine content may also contribute to flame-retardant properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume